molecular formula C29H23NO6 B12639710 {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid

{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid

Cat. No.: B12639710
M. Wt: 481.5 g/mol
InChI Key: FDPKNDPIJLVNRD-UHFFFAOYSA-N
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Description

{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, substituted with various functional groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors such as phenylacetic acid derivatives and suitable catalysts.

    Introduction of the acetyl group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furochromene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the amino and acetyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC.

    Bases: Pyridine, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with various biological targets are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to its ability to inhibit the activity of pro-inflammatory enzymes.

Comparison with Similar Compounds

Similar Compounds

  • {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(methyl)acetic acid
  • {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(ethyl)acetic acid
  • {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(propyl)acetic acid

Uniqueness

The uniqueness of {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid lies in its specific substitution pattern and the presence of the phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C29H23NO6/c1-16-20-13-22-24(35-17(2)26(22)18-9-5-3-6-10-18)15-23(20)36-29(34)21(16)14-25(31)30-27(28(32)33)19-11-7-4-8-12-19/h3-13,15,27H,14H2,1-2H3,(H,30,31)(H,32,33)

InChI Key

FDPKNDPIJLVNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NC(C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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